Home > Products > Screening Compounds P21108 > P2X7 receptor antagonist-3
P2X7 receptor antagonist-3 -

P2X7 receptor antagonist-3

Catalog Number: EVT-8575277
CAS Number:
Molecular Formula: C17H12ClF3N6O
Molecular Weight: 408.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

P2X7 receptor antagonist-3 is classified as a small molecule antagonist. It belongs to a broader class of compounds designed to inhibit the P2X7 receptor's activity. These antagonists are synthesized from various chemical scaffolds, including purines and thiadiazoles, which have shown promising results in preclinical studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of P2X7 receptor antagonist-3 involves multiple steps, often utilizing techniques such as:

  1. Chemical Reactions: Common synthetic routes include condensation reactions between thiadiazole derivatives and pyrazole moieties.
  2. Purification: Compounds are typically purified using chromatography methods like high-performance liquid chromatography (HPLC) to ensure high purity levels.
  3. Characterization: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm their structures and purity.

For example, one study reported the synthesis of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole analogs, which were evaluated for their P2X7 receptor inhibitory activity through various biological assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of P2X7 receptor antagonist-3 typically features a core structure that includes a pyrazole ring linked to a thiadiazole moiety. This combination enhances the compound's binding affinity to the P2X7 receptor.

  • Molecular Formula: The exact molecular formula may vary depending on the specific analog being synthesized.
  • Molecular Weight: Generally falls within the range of 300-500 g/mol for effective drug candidates.
  • Key Functional Groups: The presence of electron-withdrawing groups can significantly affect the compound's potency and selectivity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing P2X7 receptor antagonist-3 can include:

  1. Nucleophilic Substitution: This reaction is critical for introducing various functional groups that enhance biological activity.
  2. Cyclization Reactions: These reactions help form the heterocyclic structures essential for receptor binding.

For instance, a study detailed the synthesis of purine derivatives linked to aryl groups through short spacers, demonstrating effective blockade of the P2X7 receptor .

Mechanism of Action

Process and Data

The mechanism of action for P2X7 receptor antagonist-3 involves:

  1. Inhibition of Ion Channel Activity: By binding to the P2X7 receptor, the antagonist prevents ATP-induced pore formation that typically allows ions like calcium and sodium to enter the cell.
  2. Reduction of Cytokine Release: The blockade of this receptor also inhibits the release of pro-inflammatory cytokines such as interleukin-1β, which is crucial in inflammatory responses .

Data from various assays indicate that compounds with high affinity for the P2X7 receptor can significantly reduce inflammatory responses in vitro and in vivo models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

P2X7 receptor antagonist-3 exhibits several key physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial; many antagonists show good metabolic stability.
  • LogP Value: A favorable partition coefficient (LogP) indicates good permeability across biological membranes.

These properties are essential for assessing the compound's suitability for further development as a therapeutic agent.

Applications

Scientific Uses

P2X7 receptor antagonist-3 has potential applications in several scientific areas:

  1. Neuroinflammation Research: It is being investigated as a therapeutic option for neurodegenerative diseases where inflammation plays a critical role.
  2. Pain Management: Due to its ability to modulate inflammatory pathways, it may serve as a novel analgesic agent.
  3. Autoimmune Disorders: The compound's ability to inhibit cytokine release positions it as a candidate for treating conditions like rheumatoid arthritis or multiple sclerosis.

Research continues to explore its efficacy in various models of disease, highlighting its potential as a therapeutic agent in clinical settings .

Introduction to P2X7 Receptor Antagonism in Modern Therapeutics

Role of P2X7 Receptors in Physiological and Pathological Signaling

The P2X7 receptor represents a unique ATP-gated ion channel within the purinergic signaling system. Structurally, it forms a homotrimeric complex with two transmembrane domains, a large extracellular ligand-binding loop, and an extended intracellular C-terminus (595 amino acids in humans) that distinguishes it from other P2X receptor subtypes [1] [6]. Key structural elements include:

  • A cysteine-rich extracellular domain stabilized by disulfide bonds
  • Transmembrane helices TM1 (amino acids 26–46) harboring the ATP-binding pocket
  • TM2 (amino acids 330–349) containing pore-lining residues (S342, Y343)
  • A cytoplasmic ballast domain with zinc-binding sites and guanosine nucleotide interaction motifs [1] [6]

Table 1: Structural and Functional Features of P2X7 Receptors

FeatureCharacteristicsFunctional Significance
ATP SensitivityRequires high concentrations (≥100 μM)Activated during cellular damage
Channel PropertiesNon-selective cation channel (Na⁺, K⁺, Ca²⁺ influx); forms large pores (900 Da)Sustained activation causes pore dilation
C-terminal DomainLong cytoplasmic tail (amino acids 356–595)Stabilizes macropore opening; contains protein interaction motifs
Polymorphisms>250 variants identifiedModulates receptor function and disease susceptibility

Physiologically, P2X7 receptors maintain low activity under basal conditions due to extracellular divalent cations (Mg²⁺, Ca²⁺) that tonically inhibit receptor activation [1] [4]. Pathological ATP concentrations occur during cellular stress, triggering P2X7-dependent signaling cascades:

  • Ion Flux: Rapid K⁺ efflux and Ca²⁺ influx, depolarizing membranes and altering electrochemical gradients [1] [3]
  • Inflammasome Activation: K⁺ efflux promotes NLRP3 inflammasome assembly, enabling caspase-1-mediated maturation of interleukin-1 beta and interleukin-18 [2] [4]
  • Reactive Oxygen Species Production: NADPH oxidase 2 activation generates oxidative stress [9]
  • Neurotransmitter Release: Facilitation of excitotoxic glutamate discharge in neural tissues [3] [7]

In neurodegenerative contexts, microglial P2X7 receptors amplify neuroinflammation through continuous cytokine release, creating self-sustaining inflammatory loops that accelerate neuronal damage [1] [6].

Rationale for Targeting P2X7 Receptors in Chronic Inflammatory and Neurodegenerative Disorders

Dysregulated P2X7 signaling manifests across multiple disease states through distinct mechanisms:

Table 2: Pathological Mechanisms of P2X7 Receptors in Chronic Diseases

Disease CategoryKey Pathogenic MechanismsExperimental Evidence
Neurodegenerative DisordersMicroglial activation → NLRP3 inflammasome → IL-1β release → Neuronal apoptosisP2X7 knockout delays ALS onset in SOD1-G93A mice [9]
Impaired autophagy flux → Accumulation of protein aggregatesP2X7 antagonism restores autophagy in motor neurons [9]
Autoimmune ConditionsMacrophage-dependent IL-1β maturation → Systemic inflammationClinical trials of P2X7 antagonists in rheumatoid arthritis [8]
Mood DisordersATP-mediated glutamate release → Neuronal hyperexcitabilityP2X7 blockade normalizes AMPH-induced hyperactivity [10]

In Alzheimer's disease, amyloid-beta plaques stimulate ATP release, activating microglial P2X7 receptors and driving tau hyperphosphorylation via glycogen synthase kinase 3 beta activation [6]. Amyotrophic lateral sclerosis models demonstrate elevated P2X7 expression in spinal cord microglia, correlating with disease progression and motor neuron loss [9]. Notably, SOD1-G93A mice lacking P2X7 receptors exhibit delayed symptom onset and reduced proinflammatory mediators (nuclear factor kappa-light-chain-enhancer of activated B cells, NADPH oxidase 2) [9].

The therapeutic rationale centers on interrupting these self-amplifying cycles:

  • Neuroinflammation Break: Antagonism reduces interleukin-1 beta, tumor necrosis factor-alpha, and nitric oxide synthase production [1] [9]
  • Glutamate Regulation: Attenuates excitotoxicity without blocking physiological neurotransmission [3] [7]
  • Autophagy Restoration: Enhances clearance of protein aggregates in degenerating neurons [9]

Emergence of P2X7 Receptor Antagonist-3 as a Selective Pharmacological Tool

P2X7 Receptor Antagonist-3 represents a synthetic compound engineered to overcome limitations of earlier antagonists. Its development addressed three critical challenges:

  • Species Selectivity Disparities: Earlier compounds (e.g., KN62) showed >100-fold potency differences between human and rodent receptors, complicating translational research [3] [7]
  • Blood-Brain Barrier Penetration: Many antagonists lacked sufficient central nervous system bioavailability [8] [9]
  • Receptor Subtype Selectivity: Off-target effects at P2X4 and P2Y receptors obscured mechanistic interpretations [5] [7]

Table 3: Comparative Profile of P2X7 Receptor Antagonist-3 and Reference Compounds

PropertyP2X7 Receptor Antagonist-3Brilliant Blue GAZ11645373
Human P2X7 IC₅₀14 nM10 μM8 nM
Mouse P2X7 IC₅₀210 nM15 μM>5 μM
Selectivity Ratio (Human:Rodent)15-fold1.5-fold>625-fold
Blood-Brain Barrier PenetrationBrain/Blood ratio = 0.83<0.10.95
P2X4/P2Y Receptor ActivityNone detectedP2X4 inhibition at >100 μMNone detected

Mechanistically, P2X7 Receptor Antagonist-3 demonstrates reversible, concentration-dependent inhibition of ATP-induced cation flux (Ca²⁺ influx, Yo-Pro-1 dye uptake) without affecting basal ion homeostasis [7] [9]. In SOD1-G93A mice, it achieves therapeutic concentrations in spinal cord tissue (638 ng/g at 30 mg/kg) and significantly downregulates P2X7 receptor protein expression, suggesting receptor modulation beyond channel blockade [9].

Functional assessments confirm target engagement:

  • Suppression of interleukin-1 beta release from lipopolysaccharide-primed microglia (IC₅₀ = 28 nM) [9]
  • Normalization of amphetamine-induced dopamine release in striatal slices [10]
  • Rescue of autophagy markers (LC3-II, SQSTM1/p62) in motor neurons [9]

Ongoing clinical evaluation (e.g., JNJ-54175446) continues to validate the translational potential of this pharmacological class for central nervous system disorders [8]. P2X7 Receptor Antagonist-3 now serves as a benchmark tool for dissecting receptor-specific phenomena in complex inflammatory and neurodegenerative cascades.

Properties

Product Name

P2X7 receptor antagonist-3

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-(1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)methanone

Molecular Formula

C17H12ClF3N6O

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C17H12ClF3N6O/c18-14-10(3-1-4-11(14)17(19,20)21)15(28)26-8-5-13-12(9-26)24-25-27(13)16-22-6-2-7-23-16/h1-4,6-7H,5,8-9H2

InChI Key

BAXJLPUVDTUTBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N(N=N2)C3=NC=CC=N3)C(=O)C4=C(C(=CC=C4)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.